Comu

描述

准备方法

Synthetic Routes and Reaction Conditions

COMU is synthesized by reacting ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with dimethylaminomorpholine and hexafluorophosphate. The reaction typically occurs in an organic solvent such as dichloromethane or N,N-dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for peptide synthesis .

化学反应分析

Types of Reactions

COMU primarily undergoes coupling reactions, specifically amide bond formation. It reacts with carboxylic acids and amines to form amide bonds, releasing morpholine as a byproduct.

Common Reagents and Conditions

The common reagents used with this compound include carboxylic acids and amines. The reactions are typically carried out in organic solvents such as dichloromethane or N,N-dimethylformamide at room temperature .

Major Products Formed

科学研究应用

Drug Discovery

In drug discovery, "Comu" is utilized for its ability to interact with biological targets. Recent advancements in computational methods have improved the prediction of compound activities, which is crucial in identifying active compounds for target proteins. The Compound Activity benchmark for Real-world Applications (CARA) has been developed to enhance the evaluation of these methods, facilitating better applications of data-driven models in drug discovery .

Key Stages in Drug Development:

- Hit Identification: Focuses on identifying compounds with acceptable activity levels.

- Hit-to-Lead Optimization: Requires compounds with higher potency.

- Lead Optimization: Involves refining compounds for better efficacy and safety.

- Drug Repurposing: Utilizes existing drugs for new therapeutic indications.

The varying requirements across these stages necessitate tailored datasets for accurate activity prediction .

Environmental Science

"this compound" is also explored in environmental applications, particularly in the analysis of pollutants and their interactions within ecosystems. The use of advanced software like Thermo Scientific's Compound Discoverer facilitates the identification and quantification of compounds in environmental samples, allowing researchers to assess the impact of pollutants on ecological systems .

Applications Include:

- Metabolomics: Studying metabolic processes and their responses to environmental changes.

- Toxicology: Assessing the effects of harmful substances on human health and the environment.

Materials Science

In materials science, "this compound" has potential applications in developing novel materials with specific properties. Its unique chemical structure allows it to be incorporated into various matrices to enhance material performance.

Case Studies:

- Research has demonstrated that incorporating "this compound" into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries.

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Discovery | Interaction with biological targets | Enhanced prediction models |

| Environmental Science | Analysis of pollutants | Improved ecological assessments |

| Materials Science | Development of novel materials | Enhanced mechanical and thermal properties |

Case Study Overview

| Study Title | Application Area | Findings |

|---|---|---|

| CARA Benchmarking | Drug Discovery | Improved accuracy in predicting compound activities |

| Environmental Impact Assessment | Environmental Science | Effective identification of pollutants in ecosystems |

| Polymer Enhancement | Materials Science | Increased strength and stability in composites |

作用机制

COMU functions by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This activation is facilitated by the formation of an active ester intermediate, which then reacts with the amine to form the amide bond . The presence of the morpholino group enhances the solubility, stability, and reactivity of this compound, making it a highly efficient coupling reagent .

相似化合物的比较

Similar Compounds

COMU is often compared with other peptide coupling reagents such as HATU, HBTU, and TBTU. These compounds also facilitate amide bond formation but differ in their efficiency, stability, and safety profiles .

Uniqueness of this compound

This compound stands out due to its higher solubility, stability, and lower racemization rates compared to benzotriazole-based reagents like HATU and HBTU . Additionally, this compound is non-explosive and less likely to cause allergic reactions, making it a safer alternative .

生物活性

The compound “Comu” refers to a class of natural products with significant biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is derived from various natural sources, primarily plants and microorganisms. It exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity of this compound compounds contributes to their varied biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound compounds have been shown to disrupt microbial cell membranes, inhibit cell wall synthesis, or interfere with nucleic acid synthesis. For instance, certain derivatives have demonstrated potent activity against resistant strains of bacteria by targeting the bacterial ribosome .

- Anticancer Properties : Some this compound compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. They can also inhibit key signaling pathways involved in tumor growth and metastasis .

- Immunomodulatory Effects : this compound has been reported to enhance immune responses by activating macrophages and promoting the production of cytokines, which are critical for immune defense .

Biological Activity Data

The following table summarizes various studies on the biological activities of this compound compounds:

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of a specific this compound derivative against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential as a new therapeutic agent for treating infections caused by resistant bacteria .

- Anticancer Effects : Another investigation focused on the anticancer properties of this compound compounds in leukemia models. The study demonstrated that treatment with this compound led to a reduction in tumor volume and increased survival rates in animal models, supporting its potential as an adjunct therapy in cancer treatment .

- Immunomodulatory Role : Research examining the immunomodulatory effects highlighted that this compound could enhance macrophage activity, leading to increased phagocytosis and improved clearance of pathogens. This property suggests its utility in developing immunotherapies for infectious diseases .

属性

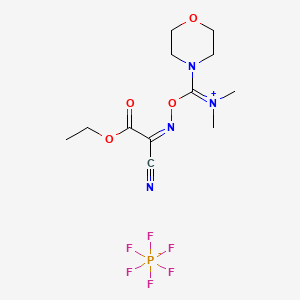

IUPAC Name |

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-DZOOLQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659200 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Comu?

A1: The molecular formula of this compound is C12H20N5O4PF6, and its molecular weight is 445.3 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, information regarding its structure can be found in chemical databases such as PubChem and ChemSpider.

Q3: How stable is this compound in commonly used peptide synthesis solvents?

A3: this compound exhibits limited hydrolytic stability in dimethylformamide (DMF) [, , ]. Research has shown that its stability after 24 hours in DMF is only 14% [].

Q4: Are there any alternative solvents where this compound shows improved stability?

A4: Yes, this compound demonstrates significantly higher stability in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). After 24 hours, its stability in GVL and ACN is 88% and 89%, respectively [].

Q5: What are the main applications of this compound?

A5: this compound is primarily utilized as a coupling reagent in both solution-phase and solid-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between amino acids during peptide chain elongation [, , ].

Q6: How does the performance of this compound compare to other commonly used coupling reagents?

A6: While this compound offers advantages like high solubility and a water-soluble byproduct, its coupling efficiency in in situ neutralization Boc-SPPS has been observed to be lower than that of HBTU and HCTU, especially when using polystyrene-based resins [].

Q7: Are there any specific advantages of using this compound over other coupling reagents?

A7: this compound possesses several advantages that make it a desirable alternative to conventional benzotriazole-based coupling reagents:

- Higher Solubility: this compound exhibits enhanced solubility in a variety of organic solvents, simplifying reaction setups and potentially improving reaction kinetics [, ].

- Water-Soluble Byproduct: The byproduct generated during the coupling reaction is water-soluble, allowing for easier purification of the synthesized peptides [].

- Colorimetric Reaction Monitoring: The color change accompanying the reaction with this compound can be utilized to monitor the progress of the coupling reaction visually [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。